molecular formula C9H18O2 B1593624 Methyl 2-ethylhexanoate CAS No. 816-19-3

Methyl 2-ethylhexanoate

Cat. No. B1593624
CAS RN: 816-19-3
M. Wt: 158.24 g/mol
InChI Key: KICUISADAVMYCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-ethylhexanoate involves the reaction of metals with a reaction mixture including a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer . The metal is introduced in the form of an anode, and is preferably lead or bismuth . The carboxylate is preferably 2-ethylhexanoic acid .


Molecular Structure Analysis

The molecular structure of Methyl 2-ethylhexanoate is represented by the formula C9H18O2 . Its molecular weight is 158.2380 .


Chemical Reactions Analysis

2-Ethylhexanoic acid, a related compound, undergoes aldol condensation of the aldehyde to give 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal . Oxidation of this aldehyde gives the carboxylic acid .


Physical And Chemical Properties Analysis

Methyl 2-ethylhexanoate has a density of 0.9±0.1 g/cm3 . Its boiling point is 176.5±8.0 °C at 760 mmHg . The vapour pressure is 1.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.3±3.0 kJ/mol . The flash point is 59.4±8.3 °C . The index of refraction is 1.417 .

Scientific Research Applications

  • Human Metabolism and Toxicology Methyl 2-ethylhexanoate and its metabolites have been studied in human metabolism, particularly as metabolites of phthalates found in contaminated food. The primary metabolic pathway involves beta-oxidation, with 3-oxo-2-ethylhexanoic acid identified as a major final urinary metabolite (Stingel et al., 2007).

  • Materials Science and Catalysts Methyl 2-ethylhexanoate derivatives, such as metal 2-ethylhexanoates, find extensive applications in materials science. They are used as precursors in various processes, including metal-organic syntheses, ring-opening polymerizations, and in the paint industry for their drying properties (Mishra et al., 2007).

  • Enzymatic Metabolism and Drug Interactions The enzymatic metabolism of methyl 2-ethylhexanoate in liver microsomes has been a subject of study, revealing insights into the role of cytochrome P450 enzymes in processing this compound and its interaction with various drugs (Pennanen et al., 1996).

  • Organic Synthesis and Chemistry Iron(III) 2-ethylhexanoate has been used as a catalyst in stereoselective Diels–Alder reactions, showing its utility in organic synthesis and the production of specific chemical compounds (Gorman et al., 1998).

  • Odor Threshold and Sensory Analysis The odor thresholds of various branched esters, including methyl 2-ethylhexanoate, have been determined, highlighting its relevance in food science and technology (Takeoka et al., 1995).

  • Chemical Process Engineering Studies in chemical engineering have explored the hydrogenation process of related compounds, such as 2-ethyl-2-hexenal, which is crucial for the industrial manufacture of important organic chemicals (Zhao et al., 2018).

  • Environmental Studies and Toxicology The environmental impact and toxicological aspects of methyl 2-ethylhexanoate and its metabolites, such as their presence in ecosystems and their toxicity, have been a focus of research. This includes studies on its role as a metabolite of plasticizers and its accumulation in the environment (Horn et al., 2004).

  • Biocatalysis and Green Chemistry Biocatalytic procedures for synthesizing esters, such as 2-ethylhexyl 2-methylhexanoate, using methyl 2-ethylhexanoate, have been developed. These studies contribute to sustainable and green chemical processes (Montiel et al., 2021).

Safety And Hazards

Methyl 2-ethylhexanoate is classified as a flammable liquid and can cause skin irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

Future Directions

Methyl 2-ethylhexanoate and related compounds are widely used in various industrial applications. For instance, 2-Ethylhexanoic acid is used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents . These metal complexes function as catalysts in polymerizations and for oxidation reactions . They are highly soluble in nonpolar solvents and are often described as salts . They are not ionic but charge-neutral coordination complexes . Their structures are akin to the corresponding acetates .

properties

IUPAC Name

methyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICUISADAVMYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052559
Record name Methyl 2-ethylhexanoate
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, methyl ester
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Product Name

Methyl 2-ethylhexanoate

CAS RN

816-19-3
Record name Methyl 2-ethylhexanoate
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Record name Methyl 2-ethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, methyl ester
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Record name Methyl 2-ethylhexanoate
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Record name Methyl 2-ethylhexanoate
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Record name METHYL 2-ETHYLHEXANOATE
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Synthesis routes and methods

Procedure details

173.0 g of a feed mixture consisting of 598.4 g of 2-ethyl-hexanoic acid, 397.8 g of methanol, and 3.8 g of concentrated sulfuric acid is placed in a 1-liter flask equipped with a bottom valve, a stirrer, an internal thermometer, and a Claisen bridge including a receiver. The flask contents are stirred for 30 minutes at 120° C. and the distilled amounts are collected in the receiver. While a temperature of 120° C. is maintained, the feed mixture is added continuously to the flask in an amount sufficient to maintain a constant reactor volume of 300 to 320 ml, allowing for the distilled amounts and amounts drawn off through the bottom valve. After the system has been adjusted to equilibrium, the following balance is obtained with a test period of 6 hours:
[Compound]
Name
feed mixture
Quantity
173 g
Type
reactant
Reaction Step One
Quantity
598.4 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
397.8 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
PW Albro - Xenobiotica, 1975 - Taylor & Francis
… OV-1 on 100/200 mesh Gas Chrom Q, 100-240 at lO"/min showed only a single labelled peak that eluted with authentic 2-ethylhexanol and was resolved from methyl 2-ethylhexanoate. …
Number of citations: 114 www.tandfonline.com
JB Knaak, SJ Kozbelt, LJ Sullivan - Toxicology and Applied Pharmacology, 1966 - Elsevier
… This extract was methylated with an ethereal solution of diazomethane and analyzed by gas chromatography for methyl 2-ethylhexanoate using the above equipment and conditions. …
Number of citations: 16 www.sciencedirect.com
F Van Lancker, A Adams, B Delmulle… - Journal of …, 2008 - pubs.rsc.org
… On wallpaper, mainly 2-ethylhexanol, methyl 2-ethylhexanoate and compounds of the C8-… The detection of 2-ethylhexanol and methyl 2-ethylhexanoate indicates an enhanced …
Number of citations: 84 pubs.rsc.org
RE Pincock, JH Rolston - The Journal of Organic Chemistry, 1964 - ACS Publications
… Alkylation of ethyl 2-methylbutyrate with excess n-butyl bromide and sodium hydride in diglyme gave relatively good yields(38%) of ethyl 2-methyl-2-ethylhexanoate. To investigate the …
Number of citations: 3 pubs.acs.org
JF Knifton - The Journal of Organic Chemistry, 1976 - ACS Publications
… Total ester yields, which include 10-13% methyl 2-methylheptanoate and 1-2% methyl 2-ethylhexanoate, are in excess of 85 mol % for each of these catalysts.The remaining products …
Number of citations: 186 pubs.acs.org
O Lawal, H Knobel, H Weda, TME Nijsen, R Goodacre… - Metabolomics, 2018 - Springer
… cloacae, and methyl 2-ethylhexanoate in the headspace of P. aeruginosa cultures which is novel to this investigation. Previously reported VOCs 1-undecene and pyrrole were also …
Number of citations: 26 link.springer.com
DA Rimmer, PD Johnson, SD Bradley - Journal of Chromatography A, 2001 - Elsevier
… GC–MS analysis of the headspace (25 μl, collected by syringe) from above the product showed only methyl octoate (methyl 2-ethylhexanoate) to be present. This result was checked by …
Number of citations: 1 www.sciencedirect.com
S Ranganathan, WE Baker, KE Russell… - Journal of Polymer …, 1999 - Wiley Online Library
… ABSTRACT: Maleic anhydride (MAn) was grafted onto the low molecular weight esters methyl decanoate (MD) and methyl 2-ethylhexanoate (MEH) using the free-radical initiators …
Number of citations: 19 onlinelibrary.wiley.com
J Cui, JX Yang, YG Li, YS Li - Polymers, 2015 - mdpi.com
… ,4,4a,9,9a,10-hexahydro-9,10(1′,2′)-benzeno-l,4-methanoanthracene (HBM) and comonomers (5-norbornene-2-yl methylacetate (NMA), 5-norbornene-2-yl methyl 2-ethylhexanoate …
Number of citations: 32 www.mdpi.com
HY Chen, HJ Fang, YJ Chen, SCN Hsu… - Journal of Polymer …, 2012 - Wiley Online Library
… Sn(OMe) 2 is the product of ligands exchanging between Oct (methyl 2-ethylhexanoate) and methoxide, which is from the hydrolysis of DMF-DMA. The EA data of Sn(Oct) 2 and SnCl 2 …
Number of citations: 13 onlinelibrary.wiley.com

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